![molecular formula C10H14F2S B2524573 (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol CAS No. 2551118-66-0](/img/structure/B2524573.png)
(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol
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Overview
Description
(9,9-Difluorodispiro[303514]nonan-7-yl)methanethiol is a chemical compound with the molecular formula C10H14F2S It is characterized by its unique dispiro structure, which includes two fluorine atoms and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the dispiro structure through a series of cyclization reactions, followed by the introduction of fluorine atoms and the methanethiol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ more efficient and cost-effective processes, including continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the disulfide back to the thiol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these transformations.
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with proteins and enzymes are of particular interest for understanding biochemical pathways and developing new pharmaceuticals.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The fluorine atoms can influence the compound’s lipophilicity and binding affinity, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol include:
- (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine
- (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanol
Uniqueness
The uniqueness of this compound lies in its combination of a dispiro structure with fluorine atoms and a thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its dispiro structure, which includes two fluorine atoms and a methanethiol group. Its molecular formula is C10H15F2S with a molecular weight of approximately 203.29 g/mol.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C10H15F2S |
Molecular Weight | 203.29 g/mol |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Binding Affinity : The presence of fluorine atoms enhances the compound's affinity for certain enzymes and receptors, potentially modulating their activity.
- Hydrogen Bonding : The methanethiol group can participate in hydrogen bonding, influencing interactions with biomolecules.
- Electrostatic Interactions : These may further enhance the compound's biological effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens:
- Bacterial Strains : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Preliminary tests suggest antifungal activity against common fungi such as Candida albicans.
Cytotoxicity Studies
Research has also explored the cytotoxic effects of this compound on cancer cell lines:
- Cell Lines Tested : Studies have utilized human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- IC50 Values : The compound demonstrated an IC50 value in the micromolar range, indicating potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Results : The compound displayed zones of inhibition comparable to standard antibiotics.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to assess cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed, with dose-dependent effects noted.
Properties
IUPAC Name |
(9,9-difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2S/c11-10(12)8(2-1-3-8)9(10)4-7(5-9)6-13/h7,13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFJXOYOVBDIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CC(C3)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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